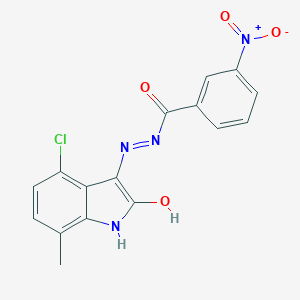![molecular formula C24H11N3O6 B391959 5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE](/img/structure/B391959.png)
5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine to form 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives . These intermediates are then further reacted with various reagents to form the final compound.
Industrial Production Methods: Industrial production methods for this compound typically involve high-throughput computational screening and in vitro evaluation to identify novel selective inhibitors . The process includes diversity-based high-throughput virtual screening (D-HTVS) of small molecular libraries, followed by atomistic molecular dynamic simulations to understand the dynamics and stability of the protein-ligand complexes .
Chemical Reactions Analysis
Types of Reactions: 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, reactions with equimolar amounts of aniline and piperidine result in the formation of corresponding sulfonamides while retaining the benzoxazine moiety .
Common Reagents and Conditions: Common reagents used in these reactions include aniline, piperidine, and other primary aromatic amines. Reaction conditions often involve the use of dry solvents and controlled temperatures to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include sulfonamides and other derivatives that retain the benzoxazine moiety .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone involves the inhibition of EGFR and HER2 kinases. This inhibition leads to reduced cell proliferation, adhesion, angiogenesis, and metastasis in cancer cells . The compound exhibits good binding energy and interactions with the EGFR and HER2 residues, resulting in effective kinase inhibition .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzoxazinone derivatives, such as 3-(4-oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride and 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate .
Uniqueness: What sets 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone apart is its dual inhibitory activity on EGFR and HER2 kinases, which is not commonly observed in other similar compounds. This unique property makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C24H11N3O6 |
|---|---|
Molecular Weight |
437.4g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H11N3O6/c28-20-13-5-1-2-6-14(13)21(29)26(20)27-22(30)15-10-9-12(11-17(15)23(27)31)19-25-18-8-4-3-7-16(18)24(32)33-19/h1-11H |
InChI Key |
RDJDAEZAHILTAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzoyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B391878.png)
![1-Phenyl-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B391882.png)


![8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B391886.png)


![6-(4-iodophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B391889.png)
![3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B391891.png)


![N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B391898.png)

![1-(4-{[4-(1-Piperidinyl)-1,2,5-oxadiazol-3-yl]diazenyl}-1,2,5-oxadiazol-3-yl)piperidine](/img/structure/B391900.png)
